1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID
Overview
Description
1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID is an organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole ring substituted with a sulfonic acid group and a 4-methylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 4-methylphenoxyethyl group: This step involves the reaction of the benzimidazole core with 4-methylphenoxyethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorinating agents like thionyl chloride for converting the sulfonic acid group to a sulfonyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzimidazole derivatives with reduced functional groups.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole: Lacks the sulfonic acid group, which may affect its solubility and reactivity.
1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid: Similar structure but with a chlorine substituent, which can alter its chemical properties and biological activity.
Uniqueness
1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE-2-SULFONIC ACID is unique due to the presence of both the 4-methylphenoxyethyl group and the sulfonic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]benzimidazole-2-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-6-8-13(9-7-12)22-11-10-18-15-5-3-2-4-14(15)17-16(18)23(19,20)21/h2-9H,10-11H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXFEUCCBHBVDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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